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molecular formula C10H12N2 B8539604 4,5-Dihydro-1-methyl-5-phenyl-1H-pyrazole

4,5-Dihydro-1-methyl-5-phenyl-1H-pyrazole

Cat. No. B8539604
M. Wt: 160.22 g/mol
InChI Key: NQBSUJSKYDNNTI-UHFFFAOYSA-N
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Patent
US04990529

Procedure details

Cinnamaldehyde (13.2 g) was added dropwise to a solution of 5 g methylhydrazine in 50 ml ethanol, and the mixture was heated under reflux for six hours. At the end of reaction, the solvent was distilled off under reduced pressure, and the residue was dissolved in 50 ml ether. The solution was washed with water and concentrated, and the concentrate was distilled under reduced pressure, giving 3.6 g (yield: 22%) of pure product. B.p.: 95°-105° C./5 mmHg; NMR (CDCl3): 2.2-3.3 (2H, m), 2.65 (3H, s), 3.76 (1H, dd, J=10, 14 Hz), 6.51 (1H, t, J=2 Hz ], 7.1-7.6 (5H, m).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][NH:12][NH2:13]>C(O)C>[CH3:11][N:12]1[CH:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:2][CH:1]=[N:13]1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
methylhydrazine
Quantity
5 g
Type
reactant
Smiles
CNN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
At the end of reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml ether
WASH
Type
WASH
Details
The solution was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the concentrate was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1N=CCC1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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